4-Vinyl-1,3-phenylene Diacetate
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Overview
Description
4-Vinyl-1,3-phenylene Diacetate, also known as 1,3-Benzenediol, 4-ethenyl-, 1,3-diacetate, is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is characterized by the presence of a vinyl group attached to a phenylene ring, which is further substituted with two acetate groups. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 4-Vinyl-1,3-phenylene Diacetate typically involves the acetylation of 4-vinylphenol. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Vinyl-1,3-phenylene Diacetate undergoes various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 4-acetyl-1,3-phenylene diacetate .
Scientific Research Applications
4-Vinyl-1,3-phenylene Diacetate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving phenolic substrates.
Mechanism of Action
The mechanism of action of 4-Vinyl-1,3-phenylene Diacetate involves its interaction with various molecular targets. The vinyl group can undergo polymerization reactions, forming long chains that contribute to the material’s properties. The acetate groups can participate in esterification reactions, modifying the compound’s reactivity and stability. The pathways involved include radical polymerization and nucleophilic substitution .
Comparison with Similar Compounds
4-Vinyl-1,3-phenylene Diacetate can be compared with other similar compounds such as:
Poly(p-phenylene vinylene) (PPV): Unlike this compound, PPV is a polymer with excellent electrical conductivity and is used in light-emitting diodes and solar cells.
4-Vinyl-1,2-phenylene Diacetate: This compound has a similar structure but differs in the position of the vinyl group, which affects its reactivity and applications.
Phenyliodine(III) Diacetate (PIDA): PIDA is used as an oxidizing agent in organic synthesis and has different chemical properties compared to this compound.
Properties
Molecular Formula |
C12H12O4 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(3-acetyloxy-4-ethenylphenyl) acetate |
InChI |
InChI=1S/C12H12O4/c1-4-10-5-6-11(15-8(2)13)7-12(10)16-9(3)14/h4-7H,1H2,2-3H3 |
InChI Key |
GRVVNJVEESPUML-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C=C)OC(=O)C |
Origin of Product |
United States |
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